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Cat. No.: B054518 Get Quote

Head-to-Head Comparison: Cericlamine vs.
Paroxetine
An In-Depth Analysis of Two Selective Serotonin Reuptake Inhibitors

In the landscape of antidepressant drug development, the selective serotonin reuptake

inhibitors (SSRIs) have marked a significant advancement in the treatment of major depressive

disorder and other psychiatric conditions. This guide provides a detailed head-to-head

comparison of Cericlamine (JO-1017), a compound whose development was discontinued,

and Paroxetine, a widely prescribed SSRI. This analysis is intended for researchers, scientists,

and drug development professionals, offering a comprehensive look at their pharmacological

profiles, supported by available experimental data.

Overview and Mechanism of Action
Both Cericlamine and Paroxetine belong to the class of SSRIs, exerting their primary

therapeutic effect by blocking the serotonin transporter (SERT), thereby increasing the

concentration of serotonin in the synaptic cleft.

Cericlamine (JO-1017) was a potent and moderately selective SSRI developed by Jouveinal.

[1] It reached Phase III clinical trials for the treatment of depression, anxiety disorders, and

anorexia nervosa before its development was discontinued in 1999.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b054518?utm_src=pdf-interest
https://www.benchchem.com/product/b054518?utm_src=pdf-body
https://www.benchchem.com/product/b054518?utm_src=pdf-body
https://www.benchchem.com/product/b054518?utm_src=pdf-body
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Cericlamine
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Cericlamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Paroxetine is a potent and selective serotonin reuptake inhibitor that is FDA-approved for the

treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, social

anxiety disorder, post-traumatic stress disorder, and generalized anxiety disorder.[2][3] It is one

of the most potent inhibitors of serotonin reuptake among the SSRIs.[3]

The primary mechanism of action for both compounds involves the inhibition of the serotonin

transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft

into the presynaptic neuron. By blocking this transporter, both Cericlamine and Paroxetine

lead to an increased availability of serotonin to bind to postsynaptic receptors, which is

believed to be the basis of their antidepressant effects.
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Figure 1: Simplified signaling pathway of SSRIs. Cericlamine and Paroxetine block the

serotonin transporter (SERT), preventing the reuptake of serotonin (5-HT) and increasing its

concentration in the synaptic cleft.

Pharmacological Profile: A Quantitative Comparison
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A direct quantitative comparison of the binding affinities and reuptake inhibition potencies of

Cericlamine and Paroxetine is limited by the discontinuation of Cericlamine's development

and the scarcity of publicly available data for this compound. However, based on existing

literature, a comparative profile can be constructed.

Parameter Cericlamine (JO-1017) Paroxetine

Primary Target Serotonin Transporter (SERT) Serotonin Transporter (SERT)

SERT Binding Affinity (Ki) Data not available ~0.04 - 0.09 nM[4]

Norepinephrine Transporter

(NET) Binding Affinity (Ki)
Data not available ~5.86 pKi (~1.38 nM)[5]

Dopamine Transporter (DAT)

Binding Affinity (Ki)
Data not available ~6.31 pKi (~489.7 nM)[5]

Serotonin Reuptake Inhibition

(IC50)
Data not available ~12 nM[6]

CYP2D6 Inhibition (Ki) Data not available 0.065 µM[7]

Paroxetine demonstrates very high affinity for the serotonin transporter, with Ki values in the

sub-nanomolar range.[4] Its affinity for the norepinephrine transporter is significantly lower, and

its affinity for the dopamine transporter is even weaker, highlighting its selectivity for SERT.[5]

Paroxetine is also a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme, which has

significant implications for drug-drug interactions.[7]

While specific Ki and IC50 values for Cericlamine are not readily available in the public

domain, it was characterized as a "potent and moderately selective" SSRI.[1] This suggests

that its affinity for SERT was substantial, though its selectivity profile relative to other

monoamine transporters may have been less pronounced than that of highly selective agents

like Paroxetine.

Pharmacokinetic Properties
The pharmacokinetic profiles of Cericlamine and Paroxetine show notable differences,

particularly in their elimination half-lives.
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Parameter Cericlamine (JO-1017) Paroxetine

Elimination Half-life (t1/2) ~8 hours[1] ~21 hours[8]

Time to Reach Steady State Data not available 4 to 14 days[8]

Metabolism Data not available
Primarily hepatic, potent

inhibitor of CYP2D6[9]

Protein Binding Data not available ~95%[9]

The shorter half-life of Cericlamine (approximately 8 hours) compared to Paroxetine

(approximately 21 hours) would necessitate more frequent dosing to maintain therapeutic

concentrations.[1][8] Paroxetine's longer half-life allows for once-daily dosing. Paroxetine is

highly bound to plasma proteins and is a potent inhibitor of CYP2D6, an important

consideration for potential drug interactions.[9]

Clinical Efficacy and Development Status
Cericlamine underwent clinical development and reached Phase III trials. A multicentre,

double-blind, placebo-controlled dose-finding study in major depression was conducted.[1] The

reported daily dosage was 300mg.[1] However, the development of Cericlamine was ultimately

discontinued in 1999 for reasons that are not publicly detailed.[1]

Paroxetine has a well-established efficacy profile from numerous clinical trials for a range of

psychiatric disorders.[2][3] It has been shown to be effective in the treatment of major

depressive disorder, anxiety disorders, and other conditions.

Experimental Protocols
Detailed experimental protocols for the clinical trials of Cericlamine are not widely available.

However, a general outline for a typical Phase III, randomized, double-blind, placebo-controlled

trial for a selective serotonin reuptake inhibitor in major depressive disorder is provided below.
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Figure 2: Generalized workflow for a randomized, placebo-controlled clinical trial of an

antidepressant.

Key elements of such a protocol typically include:

Patient Population: Adults diagnosed with major depressive disorder according to

established diagnostic criteria (e.g., DSM-IV).

Inclusion/Exclusion Criteria: Specific criteria to ensure a homogenous patient population and

to minimize safety risks.

Study Design: A randomized, double-blind, placebo-controlled design to minimize bias.
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Treatment Arms: At least two arms, one receiving the investigational drug and one receiving

a placebo. Active comparator arms (like another SSRI) may also be included.

Dosage and Administration: A defined dosing schedule, which may be fixed or flexible.

Efficacy Assessments: Use of validated rating scales to measure changes in depressive

symptoms, such as the Hamilton Depression Rating Scale (HAM-D) or the Montgomery-

Åsberg Depression Rating Scale (MADRS).

Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.

Conclusion
This head-to-head comparison highlights the pharmacological similarities and differences

between Cericlamine and Paroxetine. Both are selective serotonin reuptake inhibitors, but

Paroxetine's development led to its successful marketing and widespread clinical use,

supported by a wealth of efficacy and safety data. Cericlamine, despite reaching late-stage

clinical trials, was ultimately not brought to market.

The available data for Paroxetine demonstrates its high potency and selectivity for the

serotonin transporter, alongside a well-characterized pharmacokinetic profile. The limited

publicly available quantitative data for Cericlamine prevents a more detailed and direct

comparison of its binding and inhibition potencies. This guide underscores the importance of

comprehensive preclinical and clinical data in the successful development and application of

new therapeutic agents. Further research into the reasons for Cericlamine's discontinuation

could provide valuable insights for future drug development endeavors in psychopharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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